2-Chloro-N-(dithiophen-2-ylmethyl)propanamide
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Overview
Description
2-Chloro-N-(dithiophen-2-ylmethyl)propanamide: is an organic compound with the molecular formula C8H10ClNOS It is characterized by the presence of a chloro group, a propanamide backbone, and a dithiophen-2-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(dithiophen-2-ylmethyl)propanamide typically involves the reaction of 2-chloropropanoyl chloride with dithiophen-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in 2-Chloro-N-(dithiophen-2-ylmethyl)propanamide can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The thiophene rings in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The carbonyl group in the propanamide backbone can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Corresponding amines.
Scientific Research Applications
Chemistry: 2-Chloro-N-(dithiophen-2-ylmethyl)propanamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the interactions of thiophene-containing molecules with biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound’s derivatives may have potential medicinal properties, including antimicrobial and anticancer activities. Research is ongoing to explore these possibilities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics and materials science.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(dithiophen-2-ylmethyl)propanamide depends on its specific application. In general, the compound may interact with molecular targets through its chloro and thiophene groups. These interactions can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
- 2-Chloro-N-(thiophen-2-ylmethyl)propanamide
- 2-Chloro-N-(2-methylphenyl)propanamide
Comparison: 2-Chloro-N-(dithiophen-2-ylmethyl)propanamide is unique due to the presence of two thiophene rings, which can impart distinct electronic and steric properties compared to similar compounds with only one thiophene ring or different substituents
Properties
IUPAC Name |
2-chloro-N-(dithiophen-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNOS2/c1-8(13)12(15)14-11(9-4-2-6-16-9)10-5-3-7-17-10/h2-8,11H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFXHPAAEDAQQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1=CC=CS1)C2=CC=CS2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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